molecular formula C17H20BN3O4 B14788142 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide

Cat. No.: B14788142
M. Wt: 341.2 g/mol
InChI Key: XPNXKZXHVVCRHT-UHFFFAOYSA-N
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Description

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring, a carboxamide group, and a boron-containing dioxaborolane moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide typically involves multiple steps, including the formation of the dioxaborolane moiety and the coupling of this group with the pyrazine ring. One common method involves the Miyaura borylation reaction, where a halogenated aromatic compound reacts with bis(pinacolato)diboron in the presence of a palladium catalyst to form the dioxaborolane group . This intermediate is then coupled with a pyrazine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions, particularly those involving boron-containing compounds.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, given the compound’s unique structure and reactivity.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The dioxaborolane moiety can participate in reversible covalent bonding with biological molecules, influencing enzyme activity and signaling pathways. The pyrazine ring can interact with nucleic acids and proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but lacks the pyrazine ring.

    N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a similar dioxaborolane moiety but different aromatic substituents.

    2-(6-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a pyridine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide lies in its combination of a boron-containing dioxaborolane moiety with a pyrazine ring and a carboxamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H20BN3O4

Molecular Weight

341.2 g/mol

IUPAC Name

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C17H20BN3O4/c1-16(2)17(3,4)25-18(24-16)11-7-5-6-8-12(11)21-15(23)13-9-20-14(22)10-19-13/h5-10H,1-4H3,(H,20,22)(H,21,23)

InChI Key

XPNXKZXHVVCRHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=CNC(=O)C=N3

Origin of Product

United States

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